molecular formula C11H15NO B14357988 6-(Pyridin-2-yl)hexan-2-one CAS No. 91246-03-6

6-(Pyridin-2-yl)hexan-2-one

Cat. No.: B14357988
CAS No.: 91246-03-6
M. Wt: 177.24 g/mol
InChI Key: VASKELSLRWUOLE-UHFFFAOYSA-N
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Description

6-(Pyridin-2-yl)hexan-2-one: is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring attached to a hexanone chain, making it a significant compound in organic chemistry due to its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-2-yl)hexan-2-one typically involves the reaction of pyridine derivatives with hexanone precursors. One common method includes the use of Grignard reagents, where pyridine N-oxides react with alkyl halides in the presence of a catalyst such as copper iodide. The reaction is carried out under controlled conditions, often involving heating and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and output. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-(Pyridin-2-yl)hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-(Pyridin-2-yl)hexan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine: Its pyridine moiety is known for its biological activity, making it a candidate for the synthesis of drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 6-(Pyridin-2-yl)hexan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, pyridine derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Uniqueness: 6-(Pyridin-2-yl)hexan-2-one is unique due to its specific structure, which combines a pyridine ring with a hexanone chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in various fields .

Properties

CAS No.

91246-03-6

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

6-pyridin-2-ylhexan-2-one

InChI

InChI=1S/C11H15NO/c1-10(13)6-2-3-7-11-8-4-5-9-12-11/h4-5,8-9H,2-3,6-7H2,1H3

InChI Key

VASKELSLRWUOLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCC1=CC=CC=N1

Origin of Product

United States

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